molecular formula C18H20N4O3 B5828845 2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid

2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid

Cat. No.: B5828845
M. Wt: 340.4 g/mol
InChI Key: SMWFOTFVJKUOBP-UHFFFAOYSA-N
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Description

2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a piperazine moiety, and an acetic acid group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

The mechanism of action of this compound is not known, as it is a rare and not well-studied compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-pyridin-2-ylpiperazine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with phenoxyacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-4-yl)acetic acid
  • (4-pyrimidin-2-ylpiperazin-1-yl)acetic acid
  • 2-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]ethanamine

Uniqueness

What sets 2-[2-[(4-Pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(24)14-25-16-6-2-1-5-15(16)13-20-22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,13H,9-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFOTFVJKUOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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